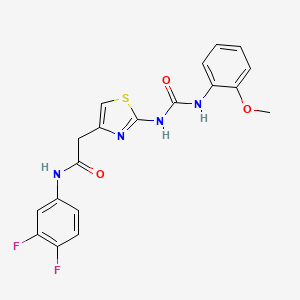
N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, featuring a difluorophenyl moiety and a thiazole ring, suggests potential applications in medicinal chemistry, particularly in targeting cancer pathways. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C19H19F2N3O2S
- Molecular Weight : 418.42 g/mol
- CAS Number : 897613-96-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : 3,4-difluoroaniline and 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetyl chloride.
- Reagents and Conditions : Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), often under controlled temperatures to optimize yield.
- Purification : Techniques such as column chromatography are employed to isolate the final product.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases associated with cancer cell proliferation. The ureido moiety facilitates hydrogen bonding with target proteins, while the thiazole ring interacts with hydrophobic regions within the kinase domain. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various kinases, positioning this compound as a potential lead candidate for cancer therapeutics.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- HepG2 Cells : The compound showed an IC50 value of 0.62 μM, significantly outperforming Sorafenib (IC50 = 1.62 μM), indicating strong potential against hepatocellular carcinoma (HCC) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(3,4-difluorophenyl)-... | HepG2 | 0.62 |
| Sorafenib | HepG2 | 1.62 |
Mechanistic Insights
Mechanistic studies revealed that the compound inhibits HCC cell migration and colony formation while inducing G2/M cell cycle arrest and early-stage apoptosis. Kinase profiling identified IGF1R as a critical target for this compound, with inhibition rates reaching 76.84% at a concentration of 10 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the compound's structure can significantly impact its biological activity. For example:
- The presence of electronegative atoms such as fluorine enhances antifungal properties in related thiazole derivatives .
Table 2: SAR Insights from Related Thiazole Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| 2d | Fluorine at para position | Enhanced antifungal activity |
| 2e | Chlorine at para position | Moderate antifungal activity |
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-12(10-29-19)9-17(26)22-11-6-7-13(20)14(21)8-11/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMCOUUNUZTDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














